3-Methoxy-2-methylbenzoic acid is an organic compound classified under benzoic acids, characterized by the presence of a methoxy group and a methyl group on the benzene ring. Its molecular formula is , and it has a molecular weight of 166.18 g/mol. This compound is also known by several synonyms, including 3-methoxy-o-toluic acid and 2-methyl-3-methoxybenzoic acid. It is primarily utilized in various chemical synthesis processes, particularly in asymmetric synthesis and reduction reactions.
3-Methoxy-2-methylbenzoic acid can be sourced from chemical suppliers such as Thermo Scientific, Sigma-Aldrich, and TCI Chemicals. It is classified as an aromatic carboxylic acid due to its carboxyl functional group (-COOH) attached to an aromatic ring. The compound exhibits properties typical of benzoic acids, including solubility in organic solvents like methanol but insolubility in water .
The synthesis of 3-methoxy-2-methylbenzoic acid can be achieved through several methods, including:
The process typically involves:
The molecular structure of 3-methoxy-2-methylbenzoic acid can be represented as follows:
3-Methoxy-2-methylbenzoic acid participates in various chemical reactions, notably:
In these reactions, the compound's functional groups play crucial roles in facilitating nucleophilic attacks and stabilizing transition states, which are essential for achieving high stereoselectivity.
The mechanism by which 3-methoxy-2-methylbenzoic acid acts as a catalyst involves:
This catalytic behavior is particularly significant in reactions requiring precise stereochemical outcomes.
Relevant data indicate that it may cause skin and eye irritation upon contact, necessitating appropriate safety precautions during handling .
3-Methoxy-2-methylbenzoic acid finds applications primarily in:
The versatility of this compound makes it valuable in both industrial applications and academic research settings .
Reductive hydrogenation serves as a critical step for synthesizing key intermediates en route to 3-methoxy-2-methylbenzoic acid. In one documented protocol, catalytic hydrogenation of nitro-substituted precursors using palladium on carbon (Pd/C) in methanol achieves near-quantitative reduction of 2-methyl-3-nitrobenzoic acid to 2-methyl-3-aminobenzoic acid. This intermediate is subsequently converted via diazotization-hydrolysis to yield 3-hydroxy-2-methylbenzoic acid—a direct precursor for methoxy introduction [1] [6]. Hydrogenation conditions (25–50°C, 1–3 atm H₂) enable precise control over selectivity, minimizing decarboxylation side reactions. The crystalline hydroxy intermediate is isolated via acidification and filtration, achieving >95% purity without chromatography [6].
Integrated one-pot methodologies streamline the conversion of aromatic amines to hydroxylated intermediates. Experimental data confirm that treating 2-methyl-3-aminobenzoic acid with sodium nitrite in aqueous sulfuric acid at 0–5°C generates the diazonium salt in situ, which undergoes hydrolysis at 80°C to furnish 3-hydroxy-2-methylbenzoic acid. While esterification (e.g., with methanol/sulfuric acid) of the crude hydroxy acid is feasible, competing hydrolysis of the ester group necessitates careful pH control. The one-pot system achieves an 85% isolated yield of methyl 3-hydroxy-2-methylbenzoate when hydrolysis is followed by immediate esterification [1] [6]. Despite efficiency gains, side products from diazo coupling (≈5%) require crystallization for removal.
Direct Alkylation of Hydroxy Intermediates:The predominant route installs the methoxy group via O-alkylation of 3-hydroxy-2-methylbenzoic acid or its esters. Dimethyl sulfate (Me₂SO₄) or methyl iodide (MeI) in acetone/water with K₂CO₃ as base affords 3-methoxy-2-methylbenzoate esters (90% yield), which undergo saponification to the acid [6]. Alternative catalysts like tetraalkylammonium salts marginally enhance rate but complicate purification.
Alkali-Fusion of Sulfonates:Patent literature discloses an unconventional approach using trisodium naphthalene-1,3,5-trisulfonate. Fusion with NaOH at 275–280°C under pressure (40 bar N₂) induces desulfonation and rearrangement, directly generating 3-hydroxy-2-methylbenzoic acid. Subsequent methylation completes the synthesis. Though industrially viable, alkali fusion requires specialized equipment and generates significant inorganic waste [3].
Table 1: Methylation Efficiency Comparison
Method | Reagent | Yield (%) | Key Limitation |
---|---|---|---|
O-Alkylation (ester) | Me₂SO₄/K₂CO₃ | 90 | Ester hydrolysis during workup |
Alkali fusion | NaOH (fusion) | 65–70 | High salt waste, extreme conditions |
Grignard Carboxylation:Industrial synthesis often employs 2,6-dichlorotoluene (2,6-DCT) as a starting material. Magnesium-halogen exchange with n-butyllithium, followed by carboxylation with CO₂, yields 2-chloro-6-methylbenzoic acid. Etherification (methoxy introduction) and a second Grignard reaction install the carboxylic acid group at the ortho-methyl position. While step-efficient, this route suffers from:
Catalytic Oxidation:A breakthrough method utilizes 3-chloro-o-xylene as a substrate. Oxidation with oxygen in acetic acid catalyzed by Co/Mn/Br at 100–210°C and 0.1–3 MPa directly yields 2-methyl-3-chlorobenzoic acid (90% yield). Subsequent methoxylation replaces chlorine to furnish the target compound. Advantages include:
Table 2: Route Economics and Performance
Parameter | Grignard Route | Catalytic Oxidation |
---|---|---|
Overall Yield | 50–55% | 80–85% |
Key Hazard | Pyrophoric reagents | High-pressure O₂ |
Byproduct Formation | 15–20% isomers | <5% oxidized byproducts |
Scalability | Batch-limited | Continuous-flow viable |
Catalyst Engineering:Cobalt-manganese-bromine (Co/Mn/Br) catalysts in acetic acid solvent enable >90% conversion of 3-chloro-o-xylene to 2-methyl-3-chlorobenzoic acid at 150°C and 1.5 MPa. Bromide promoters (e.g., NaBr) enhance turnover frequency by 3× compared to Co-only systems. Catalyst recycling via extraction maintains activity over 5 cycles [1].
Reactor Design and Conditions:
Waste Minimization Strategies:
Table 3: Optimized Industrial Parameters for Catalytic Oxidation
Variable | Optimal Range | Impact on Process |
---|---|---|
Temperature | 150–180°C | Maximizes oxidation rate/minimizes decarboxylation |
O₂ Pressure | 2.0–3.0 MPa | Increases O₂ solubility and mass transfer |
Catalyst Loading | 0.5–1.0 mol% Co/Mn | Cost/yield balance |
Acetic Acid/Substrate | 1.5:1 (mass ratio) | Optimal solubility and volume efficiency |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1